2-アミノ-3-ニトロ-5-フルオロピリジン

概要

説明

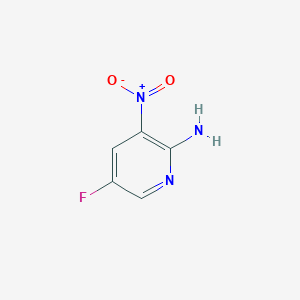

2-Amino-3-nitro-5-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H4FN3O2 and a molecular weight of 157.1 g/mol This compound is of significant interest due to its unique chemical properties, which include the presence of both an amino group and a nitro group on the pyridine ring, as well as a fluorine atom

科学的研究の応用

2-Amino-3-nitro-5-fluoropyridine has a wide range of applications in scientific research:

作用機序

Target of Action

2-Amino-3-nitro-5-fluoropyridine is an organic compound that is primarily used as a biochemical for proteomics research .

Mode of Action

It is known that fluoropyridines, a class of compounds to which 2-amino-3-nitro-5-fluoropyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with biological targets.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various enzymes and hormone inhibitors , suggesting that they may interact with and influence a variety of biochemical pathways.

Pharmacokinetics

The compound is described as having high gi absorption and being non-bbb permeant

Result of Action

Given its use in proteomics research , it may be involved in influencing protein structures and functions.

生化学分析

Biochemical Properties

It is known that this compound can be readily introduced to molecular scaffolds by reductive amination and nucleophilic substitution

Cellular Effects

It is suggested that the 2-amino-3-fluoropyridine moiety forms a π–π interaction with the arginine residue in the protein sequence, leading to improved inhibitory

Molecular Mechanism

It is known that the compound can undergo heterolytic C2-H bond cleavage to form a carbene, which in turn eliminates F¯ to give a cation

準備方法

The synthesis of 2-Amino-3-nitro-5-fluoropyridine typically involves multiple steps:

Halogen Replacement Reaction: The process begins with a halogen replacement reaction where 2-nitro-5-halogenated pyridine reacts with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions in an inert gas-protected solvent system.

Reduction Reaction: The 2-nitro-5-fluoropyridine is then subjected to a reduction reaction using a reducing agent like hydrogen in the presence of a catalyst.

Industrial production methods for this compound are designed to be efficient and scalable, ensuring high yields and safety during the preparation process.

化学反応の分析

2-Amino-3-nitro-5-fluoropyridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Common reagents used in these reactions include hydrogen, catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

2-Amino-3-nitro-5-fluoropyridine can be compared with other fluorinated pyridine derivatives, such as:

2-Amino-3-methylpyridine: This compound lacks the nitro group and has a methyl group instead, resulting in different reactivity and applications.

2-Fluoro-3-methylpyridine: Similar to 2-Amino-3-nitro-5-fluoropyridine but with a methyl group instead of an amino group, leading to variations in chemical behavior and uses.

生物活性

2-Amino-3-nitro-5-fluoropyridine (CHFNO), a fluorinated pyridine derivative, has gained attention in various fields such as medicinal chemistry, agrochemistry, and organic synthesis. Its unique structural features contribute to its diverse biological activities, including potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Amino-3-nitro-5-fluoropyridine is characterized by the presence of an amino group, a nitro group, and a fluorine atom attached to the pyridine ring. The molecular weight is approximately 157.1 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 157.1 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that 2-Amino-3-nitro-5-fluoropyridine exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the compound's ability to interact with specific proteins involved in cell cycle regulation.

- Case Study : A study investigating the effects of this compound on breast cancer cells demonstrated a reduction in cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Research Finding : In a comparative study, 2-Amino-3-nitro-5-fluoropyridine showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both organisms.

The biological activity of 2-Amino-3-nitro-5-fluoropyridine is attributed to its ability to form interactions with biological macromolecules:

- Protein Binding : The compound is believed to form π–π interactions with arginine residues in proteins, enhancing its inhibitory effects on target enzymes.

- Nucleophilic Substitution : It acts as a nucleophile in various chemical reactions, which may contribute to its biological effects by modifying enzyme activity or metabolic pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that 2-Amino-3-nitro-5-fluoropyridine has high gastrointestinal absorption but is non-permeant across the blood-brain barrier (BBB). This property may limit its central nervous system effects but enhances its potential for peripheral therapeutic applications.

Applications in Research

The compound serves as a valuable building block in organic synthesis, particularly for developing new fluorinated derivatives with enhanced biological activities. Its utility extends to:

- Medicinal Chemistry : As a precursor for synthesizing novel drugs.

- Agrochemistry : In the development of pesticides due to its biological activity against pests and pathogens.

Comparative Analysis with Similar Compounds

The following table compares 2-Amino-3-nitro-5-fluoropyridine with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-nitropyridine | Amino and nitro group | Lacks fluorination; primarily studied for reactivity |

| 2-Amino-5-fluoropyridine | Amino group and fluorine | Focused on agrochemical applications |

| 3-Amino-5-fluoropyridine | Amino group at position three | Explored for medicinal chemistry |

| 2-Fluoro-3-nitropyridine | Fluorinated at position two | Different reactivity profile due to substitution pattern |

特性

IUPAC Name |

5-fluoro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYYBZNEWDTDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617279 | |

| Record name | 5-Fluoro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212268-12-7 | |

| Record name | 5-Fluoro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Amino-3-nitro-5-fluoropyridine's structure in pesticide development?

A1: While the article focuses on the synthesis of 2-Amino-3-nitro-5-fluoropyridine [], it mainly highlights its potential as a valuable building block for creating novel pesticides. The significance of its structure lies in the presence of the fluorine atom and the amino and nitro groups. These functional groups can contribute to various properties desirable in pesticides, such as enhanced biological activity, improved binding affinity to target sites, and modified physicochemical properties like solubility and metabolic stability. Further research is needed to explore how modifications to this core structure could lead to the development of new and effective pesticides.

Q2: What analytical techniques were used to confirm the successful synthesis of 2-Amino-3-nitro-5-fluoropyridine?

A2: The researchers employed several analytical techniques to confirm the identity and purity of the synthesized 2-Amino-3-nitro-5-fluoropyridine. These techniques include Gas Chromatography-Mass Spectrometry (GCMS), Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and carbon-13 Nuclear Magnetic Resonance (13C NMR) []. These methods allowed them to analyze the compound's mass-to-charge ratio, functional groups, and the environment of specific hydrogen and carbon atoms, ultimately confirming its structure.

Q3: What is the overall yield of the synthetic process for 2-Amino-3-nitro-5-fluoropyridine, and why is this information important?

A3: The research reports a total yield of 7.2% for the synthesis of 2-Amino-3-nitro-5-fluoropyridine, with a final product purity of 97.8% []. The yield is a crucial factor in evaluating the efficiency and practicality of a synthetic route. A higher yield translates to less waste and potentially lower production costs, making the process more attractive for potential industrial applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。